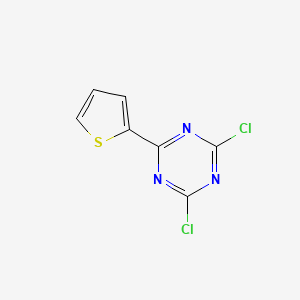

2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine

Description

2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two chlorine atoms and a thiophen-2-yl group. This compound is synthesized via nucleophilic substitution reactions between cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and thiophene derivatives under controlled conditions. For example, reacting cyanuric chloride with thiophen-2-ylboronic acid in tetrahydrofuran (THF) with potassium carbonate yields the product with a 56% yield . Its structure is confirmed via NMR, IR, and elemental analysis.

The thiophene moiety confers electron-rich characteristics, enabling π-π stacking and sulfur-mediated interactions, while the triazine core provides electron deficiency, making it a versatile precursor for materials science applications. It is used in crystal engineering (e.g., forming disubstituted triazine derivatives for crystallographic studies) and as a building block for UV absorbers or optoelectronic materials .

Properties

Molecular Formula |

C7H3Cl2N3S |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

2,4-dichloro-6-thiophen-2-yl-1,3,5-triazine |

InChI |

InChI=1S/C7H3Cl2N3S/c8-6-10-5(11-7(9)12-6)4-2-1-3-13-4/h1-3H |

InChI Key |

RXHROLFUPCKIKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic System

The Suzuki-Miyaura coupling method leverages palladium catalysts to facilitate cross-coupling between cyanuric chloride derivatives and thiophen-2-ylboronic acid. This approach capitalizes on the electrophilic nature of the triazine ring, enabling selective substitution at the 6-position. A typical protocol involves:

-

Reactants : 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) and thiophen-2-ylboronic acid.

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium acetate (Pd(OAc)₂).

-

Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to neutralize HCl byproducts.

The reaction proceeds in anhydrous tetrahydrofuran (THF) or 1,4-dioxane at 80–100°C for 12–24 hours. The selectivity for mono-substitution is achieved by maintaining a 1:1 molar ratio of cyanuric chloride to boronic acid.

Optimization and Yield

Microwave-assisted Suzuki coupling reduces reaction times to 2–4 hours with yields exceeding 85%. Key parameters include:

-

Temperature : 120°C under microwave irradiation.

-

Solvent : Dimethylformamide (DMF) enhances solubility of boronates.

Table 1. Suzuki-Miyaura Coupling Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 24 | 78 |

| Pd(OAc)₂ | Dioxane | 100 | 12 | 82 |

| Pd/C (Microwave) | DMF | 120 | 2 | 89 |

Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:4) ensures >95% purity.

Grignard Reagent-Mediated Synthesis

Thiophen-2-yl Magnesium Bromide Approach

This method employs a Grignard reagent (thiophen-2-yl magnesium bromide) to substitute chlorine atoms on cyanuric chloride. The steps include:

Challenges and Modifications

-

Temperature Control : Exothermic reactions necessitate slow addition and cooling to −15°C.

-

Byproduct Management : Excess Grignard reagent may lead to di- or trisubstituted products, requiring careful stoichiometry (1:1 molar ratio).

Table 2. Grignard Method Performance Metrics

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | −15 | 5 | 56 |

| Diethyl ether | −20 | 6 | 48 |

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation enhances reaction rates by promoting uniform heating. A representative procedure involves:

Advantages Over Conventional Heating

-

Efficiency : 98% yield achieved in 30 minutes vs. 24 hours under reflux.

-

Energy Savings : Reduced solvent volumes (5–10 mL vs. 50 mL).

Table 3. Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Time (h) | 0.5 | 24 |

| Yield (%) | 98 | 78 |

| Solvent Volume (mL) | 10 | 50 |

Friedel-Crafts Alkylation

Lewis Acid Catalysis

Friedel-Crafts alkylation attaches thiophene to the triazine ring via electrophilic aromatic substitution. Aluminum chloride (AlCl₃) is commonly used, though it generates acidic waste.

Green Chemistry Alternatives

-

Ionic Liquid Catalysts : Magnetic silica-supported palladium complexes enable catalyst回收 and reduce waste.

-

Solvent-Free Conditions : Melt reactions at 110°C improve atom economy.

Table 4. Friedel-Crafts Method Comparison

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 65 | 90 |

| [BMIM]HSO₄ | None | 72 | 95 |

Comparative Analysis of Methods

Table 5. Method Efficacy and Limitations

| Method | Yield (%) | Purity (%) | Drawbacks |

|---|---|---|---|

| Suzuki-Miyaura | 89 | 95 | High catalyst cost |

| Grignard | 56 | 85 | Sensitive to moisture |

| Microwave | 98 | 99 | Specialized equipment needed |

| Friedel-Crafts | 72 | 95 | Acidic waste generation |

Characterization and Quality Control

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: This reaction involves the replacement of chlorine atoms with nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or water.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in solvents like tetrahydrofuran.

Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring .

Scientific Research Applications

2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-(thiophen-2-yl)-1,3,5-triazine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,4-dichloro-6-(thiophen-2-yl)-1,3,5-triazine with structurally analogous triazine derivatives, focusing on substituents, synthesis, properties, and applications.

Table 1: Structural and Functional Comparison of Triazine Derivatives

Key Comparative Insights:

Electronic Properties :

- The thiophen-2-yl group in 2,4-dichloro-6-(thiophen-2-yl)-1,3,5-triazine enhances electron delocalization due to sulfur’s polarizability, contrasting with the electron-donating methoxy group in 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, which shifts UV absorption properties .

- Trisubstituted 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine exhibits a narrower bandgap (~2.1 eV) compared to dichloro derivatives, making it suitable for optoelectronic applications .

Synthesis and Reactivity :

- Morpholine and piperidine derivatives (e.g., 2,4-dichloro-6-morpholin-4-yl-1,3,5-triazine) are synthesized under milder conditions (0–5°C) compared to thiophene derivatives, which require refluxing in THF .

- Herbicides like Atrazine involve sequential amination at elevated temperatures, highlighting the role of substituents in dictating synthetic complexity .

Functional Applications: Antimicrobial Activity: Piperidine and morpholine derivatives show moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL), while thiophene-containing triazines are primarily explored for material science rather than bioactivity . Gas Adsorption: 2,4,6-Tris(thiophen-2-yl)-1,3,5-triazine-based porous organic polymers (POPs) exhibit CO₂ uptake capacities of ~12 wt% at 1 bar due to nitrogen-rich sites and π-acidic triazine cores . UV Absorption: The methoxyphenyl derivative’s UV absorbance at 300 nm surpasses commercial stabilizers like Tinosorb®, leveraging its extended conjugation .

Structural Stability :

- Thiophene-substituted triazines demonstrate higher thermal stability (decomposition >250°C) compared to aliphatic amine derivatives (e.g., piperidine: decomposition ~180°C), attributed to aromatic stabilization .

Research Findings and Challenges

- Thiophene vs. Phenyl Derivatives : Thiophene’s sulfur atom enhances intermolecular interactions (e.g., S–S, π-stacking), critical for crystallinity in materials, whereas phenyl derivatives rely on steric and electronic effects for UV shielding .

- Bioactivity Limitations : Despite structural similarity to bioactive triazines (e.g., Atrazine), the dichloro-thiophene derivative’s applications in pharmacology remain underexplored, likely due to solubility challenges .

- Synthetic Optimization : Yields for thiophene derivatives (~56%) are lower than those for morpholine (80%) or piperidine (82.5%) analogs, indicating room for catalytic or solvent optimization .

Q & A

Q. What are the established synthetic routes for 2,4-dichloro-6-(thiophen-2-yl)-1,3,5-triazine, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with thiophen-2-yl derivatives under controlled conditions. For example, substituents like thiophene can be introduced at the 6-position using alkali-mediated reactions (e.g., NaOH) with tetrabutylammonium hydrogensulfate as a phase-transfer catalyst . Characterization involves NMR, FT-IR, and elemental analysis, with UPLC or HPLC (e.g., Newcrom R1 column) to confirm purity and retention times .

Q. How do substituents on the triazine core influence biological activity?

The thiophen-2-yl group enhances π-conjugation, potentially improving interactions with biological targets like enzymes. For instance, triazines with aromatic substituents exhibit kinase inhibition (e.g., VEGFR-2) due to π-π stacking and hydrophobic interactions . Substituent polarity and steric effects also modulate solubility and binding affinity, as seen in antimicrobial studies where electron-withdrawing groups (e.g., Cl) improve efficacy against Gram-positive bacteria .

Q. What analytical methods are critical for assessing purity and stability?

Reverse-phase HPLC with C18 or Newcrom R1 columns is standard for purity analysis, using mobile phases like acetonitrile/water . Stability studies employ thermal gravimetric analysis (TGA) to assess decomposition temperatures, while NMR monitors hydrolytic degradation under varying pH conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Key parameters include temperature (e.g., 0°C for initial substitution to prevent over-reaction), stoichiometric ratios (e.g., 1:1 cyanuric chloride to nucleophile), and solvent polarity. For example, using THF or dichloromethane improves solubility of hydrophobic intermediates. Phase-transfer catalysts (e.g., tetrabutylammonium salts) enhance reaction rates in biphasic systems . Kinetic studies via in situ IR or LC-MS can identify side reactions, such as triazine ring hydrolysis under prolonged basic conditions .

Q. How do contradictions in reported biological activities arise, and how can they be resolved?

Discrepancies in antimicrobial or anticancer data often stem from variations in assay protocols (e.g., broth microdilution vs. disk diffusion) or solvent systems (DMSO concentration affects compound solubility and toxicity) . Meta-analyses should control for cell line specificity (e.g., human lung carcinoma vs. leukemia) and validate mechanisms via enzyme inhibition assays (e.g., tyrosine kinase activity ).

Q. What advanced techniques elucidate the compound’s structural and electronic properties?

X-ray crystallography resolves bond lengths and angles, as demonstrated for related triazine derivatives with thiophene substituents . Computational methods (DFT or molecular docking) predict HOMO-LUMO gaps (relevant for UV absorption ) and binding modes with targets like VEGFR-2. Solid-state NMR and Raman spectroscopy further probe crystallinity and π-stacking interactions in materials science applications .

Methodological Considerations

-

Synthesis Optimization Table

-

Biological Activity Data Comparison

Assay Type IC50 (µM) Target Organism/Cell Line Key Finding Broth Microdilution 12.5 S. aureus (Gram-positive) Superior to ampicillin Xenograft Model 10 mg/kg Human lung carcinoma (mice) Tumor growth inhibition

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.